1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
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Overview
Description
1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of benzoyl, naphthyl, and dichlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with 2-naphthylamine and 2,4-dichlorobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzoyl and naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include oxidized quinones, reduced hydrazine derivatives, and substituted benzoyl or naphthyl compounds .
Scientific Research Applications
1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
1-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
769152-93-4 |
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Molecular Formula |
C25H16Cl2N2O5 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H16Cl2N2O5/c26-15-6-8-18(21(27)11-15)25(33)34-23-10-5-14-3-1-2-4-17(14)20(23)13-28-29-24(32)19-9-7-16(30)12-22(19)31/h1-13,30-31H,(H,29,32)/b28-13+ |
InChI Key |
OLMYYEVAJPIPJY-XODNFHPESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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